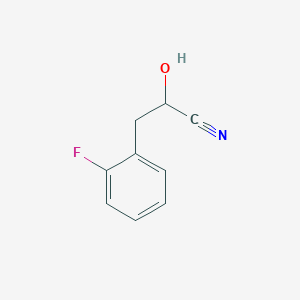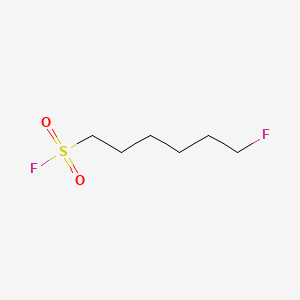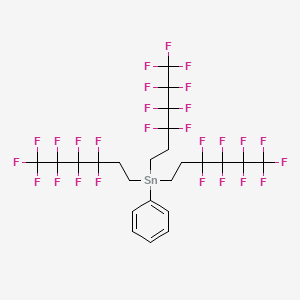
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes three 3,3,4,4,5,5,6,6,6-nonafluorohexyl groups and one phenyl group attached to a central tin atom. The presence of fluorinated alkyl groups imparts distinctive properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
The synthesis of Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane typically involves the reaction of a tin precursor with 3,3,4,4,5,5,6,6,6-nonafluorohexyl halides and phenyl halides. One common method involves the use of tin hydride or tin bromide as the starting material. The reaction is carried out under controlled conditions, often in the presence of a catalyst, to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The fluorinated alkyl groups or the phenyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound’s unique properties make it useful in studying biological systems, especially in understanding the interactions of fluorinated compounds with biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems, where the fluorinated groups may enhance the stability and bioavailability of therapeutic agents.
Industry: The compound is used in the production of specialty materials, including coatings and polymers, where its fluorinated groups impart desirable properties such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism by which Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane exerts its effects involves interactions with molecular targets through its tin center and fluorinated alkyl groups. The tin atom can coordinate with various ligands, influencing the compound’s reactivity and stability. The fluorinated groups enhance the compound’s lipophilicity, affecting its distribution and interactions within biological systems. These properties make it a versatile compound for various applications.
Comparison with Similar Compounds
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane can be compared with other organotin compounds such as:
- Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin hydride
- Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide
- Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane
- Stannane, tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-
These compounds share similar fluorinated alkyl groups but differ in their additional substituents and overall structure. The presence of the phenyl group in this compound distinguishes it from its counterparts, potentially offering unique reactivity and applications.
Properties
CAS No. |
240497-36-3 |
|---|---|
Molecular Formula |
C24H17F27Sn |
Molecular Weight |
937.1 g/mol |
IUPAC Name |
tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-phenylstannane |
InChI |
InChI=1S/3C6H4F9.C6H5.Sn/c3*1-2-3(7,8)4(9,10)5(11,12)6(13,14)15;1-2-4-6-5-3-1;/h3*1-2H2;1-5H; |
InChI Key |
WFZSJBMGELYANT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


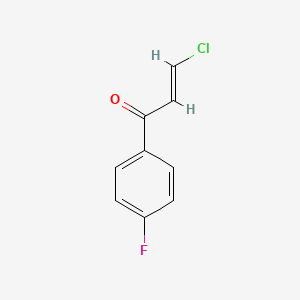
![5-[5-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-2-O-methyl-|A-D-ribofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B13422422.png)
![3-(6'-Oxo-1'-phenyl-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzonitrile](/img/structure/B13422426.png)
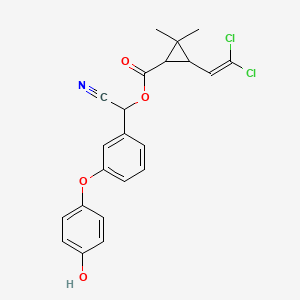
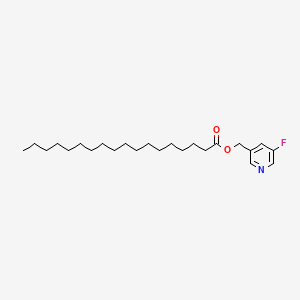
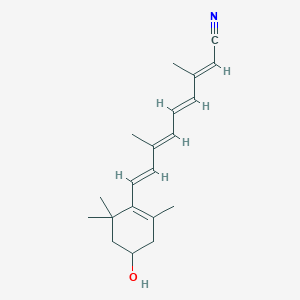
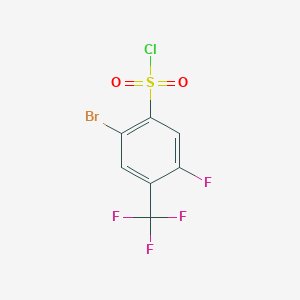
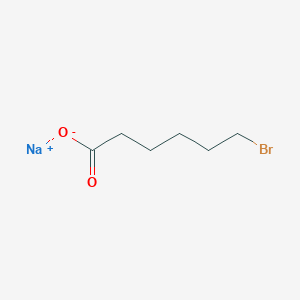
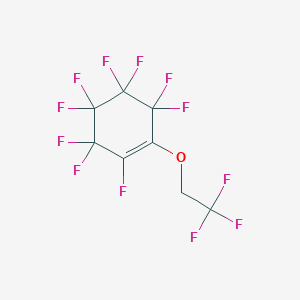
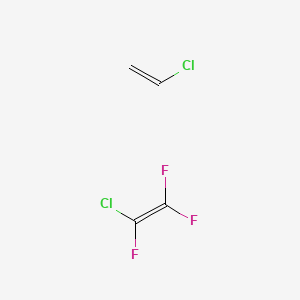
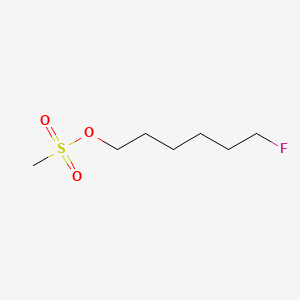
![2-[2-(Methoxymethyl)phenyl]acetonitrile](/img/structure/B13422469.png)
